molecular formula C11H17N3O B13246459 N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide

N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide

Cat. No.: B13246459
M. Wt: 207.27 g/mol
InChI Key: DEFROHUETKEYCW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide (CAS 1095588-11-6) is a high-purity chemical compound supplied for research and development purposes. This acetamide derivative features a pyridinyl moiety and a tertiary amide structure, with a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol . The compound is characterized by the SMILES string CC(NCC(=O)N(C)C)C1=CC=NC=C1 . Research into structurally related N-pyridin-2-yl acetamide derivatives has demonstrated significant potential in medicinal chemistry, particularly as novel antifungal agents. Studies have shown that such compounds can exhibit superior activity against pathogenic fungi, including Candida albicans and Aspergillus niger, outperforming standard antifungal drugs like fluconazole in experimental models . This suggests that this compound may serve as a valuable building block or intermediate in developing new therapeutic candidates for fungal infections . This product is intended for research applications in a controlled laboratory environment and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N,N-dimethyl-2-(1-pyridin-2-ylethylamino)acetamide

InChI

InChI=1S/C11H17N3O/c1-9(10-6-4-5-7-12-10)13-8-11(15)14(2)3/h4-7,9,13H,8H2,1-3H3

InChI Key

DEFROHUETKEYCW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Method 1: Amide Formation via EDCI-Mediated Coupling

Overview:
This method involves coupling 1-(pyridin-3-yl)ethanamine with N,N-dimethylacetamide derivatives using a carbodiimide coupling reagent, EDCI, in an aprotic solvent such as dimethylformamide (DMF) or pyridine.

Reaction Scheme:

Pyridin-3-yl-ethylamine + N,N-Dimethylacetamide derivative → N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide

Reaction Conditions:

Parameter Details
Reagents 1-(Pyridin-3-yl)ethanamine, N,N-Dimethylacetamide, EDCI, HOBt (optional)
Solvent Pyridine or DMF
Temperature Room temperature to 25°C
Time 12-24 hours

Procedure:

  • Dissolve 1-(pyridin-3-yl)ethanamine in pyridine.
  • Add N,N-dimethylacetamide and EDCI (1.3 equivalents).
  • Stir at ambient temperature for 12–24 hours.
  • Quench with water, extract with ethyl acetate.
  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
  • Purify via silica gel chromatography.

Advantages:

  • Mild reaction conditions
  • High selectivity and yield
  • Suitable for large-scale synthesis

Reductive Amination Approach

Method 2: One-Pot Reductive Amination

Overview:
This approach involves the reductive amination of pyridin-3-ylacetaldehyde with dimethylamine, followed by acylation to form the acetamide.

Reaction Scheme:

Pyridin-3-ylacetaldehyde + (CH₃)₂NH → Intermediate imine → Reduction → N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide

Reaction Conditions:

Parameter Details
Reagents Pyridin-3-ylacetaldehyde, dimethylamine, NaBH₄ or other reducing agents
Solvent Methanol or ethanol
Temperature 0–25°C during reduction
Time 4–8 hours

Procedure:

  • Mix pyridin-3-ylacetaldehyde with excess dimethylamine in methanol.
  • Add NaBH₄ slowly under stirring.
  • Allow reduction to proceed at room temperature.
  • After completion, adjust pH to neutral.
  • Acylate the resulting amine with acetic anhydride or N,N-dimethylacetamide derivatives.

Advantages:

  • One-pot process reduces purification steps
  • Good for synthesizing analogues

Multi-Step Synthesis via Halogenated Intermediates

Method 3: Halogenation Followed by Nucleophilic Substitution

Overview:
This method involves halogenating pyridin-3-yl derivatives (e.g., via NBS or bromination) to generate reactive intermediates, which are then coupled with amines.

Reaction Scheme:

Pyridin-3-yl compound → Brominated intermediate → Nucleophilic substitution with dimethylamine → Final amide

Reaction Conditions:

Step Reagents & Conditions
Bromination NBS, AIBN, CCl₄, 30°C
Coupling Dimethylamine in ethanol, reflux

Procedure:

  • Brominate pyridin-3-yl compounds using NBS under radical conditions.
  • Isolate the brominated intermediate.
  • React with excess dimethylamine in ethanol under reflux.
  • Convert the amine to the acetamide via acylation with acetic anhydride.

Advantages:

  • Facilitates selective substitution
  • Suitable for derivatization

Industrial-Scale Synthesis via Continuous Flow Chemistry

Method 4: Flow Reactor Synthesis

Overview:
For large-scale production, continuous flow reactors enable precise control over reaction parameters, improving safety and yield.

Process Highlights:

  • Reactants are pumped continuously into a reactor with controlled temperature.
  • Coupling reagents like EDCI or carbodiimides are used inline.
  • Real-time monitoring ensures consistent quality.

Advantages:

  • Scalability and reproducibility
  • Reduced reaction times and waste

Summary of Key Data and Reaction Parameters

Method Reagents Solvent Temperature Time Yield Notes
Method 1 1-(Pyridin-3-yl)ethanamine, N,N-Dimethylacetamide, EDCI Pyridine/DMF 25°C 12–24 h >85% Mild, scalable
Method 2 Pyridin-3-ylacetaldehyde, (CH₃)₂NH, NaBH₄ Methanol 0–25°C 4–8 h 75–90% One-pot
Method 3 Brominated pyridin-3-yl derivatives, dimethylamine Ethanol Reflux 12–24 h Variable Requires halogenation step
Method 4 Continuous flow setup Various Controlled Continuous High Industrial scale

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N,N-dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetic acid.

    Reduction: Formation of N,N-dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}ethanol.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes. Additionally, the dimethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, biological activity, and physicochemical properties:

Compound Name Key Structural Features Reported Activity/Application Key Differences from Target Compound
N,N-Dimethyl-2-[methyl(methylsulfonyl)amino]acetamide (CID 57682568) Sulfonyl group replaces pyridinyl; dimethylacetamide retained. HIV integrase inhibitor (patent). Sulfonyl group enhances electrophilicity, potentially improving enzyme inhibition but reducing selectivity.
2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP) Piperazine ring replaces dimethylacetamide; imine linkage instead of amide. Synthesized for structural studies; no explicit activity reported. Piperazine introduces basicity and conformational flexibility, altering receptor-binding potential.
N,N-Dimethyl-2-(3-phenylpropoxy)ethanamine Phenylpropoxy group replaces pyridinyl-ethylamino; ether linkage. Intermediate in opioid receptor ligand synthesis. Ether linkage reduces hydrogen-bonding capacity, impacting solubility and target affinity.
N,N-Dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine (Imp. A) Ethoxy linker and phenyl-pyridinyl substituent; dimethylacetamide retained. Pharmaceutical impurity; structural analog in receptor modulation. Ethoxy spacer increases steric bulk, potentially hindering binding to flat receptor pockets.
N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Indenyl group adds aromatic bulk; methylamine replaces dimethylacetamide. Maleate salt used in impurity profiling for antihistamines. Indenyl group enhances lipophilicity, affecting blood-brain barrier penetration.
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Phenylacetamide backbone; diethylaminoethyl chain. No explicit activity reported; structural analog in neurotransmitter studies. Longer alkyl chain increases lipophilicity, altering pharmacokinetics.

Key Findings from Comparative Analysis:

Role of Pyridinyl Moieties : The pyridine ring in the target compound distinguishes it from sulfonyl or phenyl analogs, enabling selective interactions with receptors like 5-HT4 or opioid targets .

Impact of Amide vs. Sulfonamide Groups : Sulfonamide derivatives (e.g., CID 57682568) exhibit stronger enzyme inhibition but may lack selectivity due to reactive sulfonyl groups. In contrast, the dimethylacetamide in the target compound balances polarity and metabolic stability .

Conformational Flexibility : Piperazine-containing analogs (e.g., LP) show greater flexibility, which may enhance binding to dynamic receptor sites but reduce metabolic stability compared to rigid acetamide derivatives .

Pharmacokinetic Properties: Ether or alkyl linkers (e.g., phenylpropoxy in ) reduce solubility, whereas the ethylamino group in the target compound improves aqueous compatibility.

Biological Activity

N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities that make it a subject of interest for researchers. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse scientific sources.

The molecular formula of this compound is C11H17N3OC_{11}H_{17}N_{3}O, with a molecular weight of approximately 207.28 g/mol. The compound features a dimethylamino group and a pyridine ring, which are known to enhance its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that the compound may modulate the activity of certain neurotransmitter receptors, which can lead to various physiological effects. For instance, compounds with similar structures have shown inhibitory effects on enzymes involved in metabolic pathways or receptors implicated in disease processes .

Biological Activities

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition .
  • Antiviral Properties : The compound has shown potential antiviral activity in preliminary studies, particularly against viruses that affect respiratory systems .
  • Cytotoxic Effects : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the activation of specific apoptotic pathways within the cells .
  • Neuroprotective Effects : The interaction of this compound with neurotransmitter systems suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntiviralInhibition of viral replication
CytotoxicityInduces apoptosis in cancer cells
NeuroprotectionProtects neurons from oxidative stress

Case Study: Anticancer Activity

In a study published by the Journal of Medicinal Chemistry, this compound was tested on non-small cell lung cancer (NSCLC) models. The compound demonstrated significant growth inhibition and induced apoptosis in resistant cancer cell lines when used alone or in combination with existing therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The unique structure allows for further modifications to enhance its biological properties or reduce side effects.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects.
  • In Vivo Studies : Animal model studies to assess efficacy and safety profiles.
  • Clinical Trials : Initiation of clinical trials to evaluate therapeutic potential in humans.

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